2,2'-Dithiobisbenzaldehyde
Description
2,2'-Dithiobisbenzaldehyde (C₁₄H₁₀O₂S₂) is a disulfide-linked aromatic compound featuring two benzaldehyde moieties connected by a sulfur-sulfur (S–S) bond at the 2,2' positions. This compound is characterized by its redox-active disulfide bridge and aldehyde functional groups, which confer unique reactivity in applications such as polymer synthesis, catalysis, and biochemical probes.
Properties
Molecular Formula |
C14H10O2S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(2-formylphenyl)disulfanyl]benzaldehyde |
InChI |
InChI=1S/C14H10O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H |
InChI Key |
KAJKOAHIDDVAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SSC2=CC=CC=C2C=O |
Synonyms |
2,2'-dithiodibenzaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2,2'-Dihydroxybiphenyl (C₁₂H₁₀O₂)
- Structure : A biphenyl derivative with hydroxyl (–OH) groups at the 2,2' positions instead of aldehydes.
- Key Differences :
4,4'-Sulfonyldiphenol (C₁₂H₁₀O₄S)
- Structure : Features a sulfonyl (–SO₂–) bridge at the 4,4' positions and hydroxyl groups.
- Key Differences: The sulfonyl group imparts high thermal stability and rigidity, unlike the more labile S–S bond in 2,2'-dithiobisbenzaldehyde . Aldehydes in 2,2'-dithiobisbenzaldehyde offer nucleophilic reactivity for crosslinking, whereas sulfonyldiphenol is primarily used in high-performance polymers like polysulfones .
5-(4-Hydroxybut-1-ynyl)-2,2'-Bithiophene (C₁₂H₁₀OS₂)
- Structure : A bithiophene derivative with a hydroxyalkynyl substituent.
- Key Differences :
Comparative Data Table
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